molecular formula C51H33N3 B12526016 2,4,6-Tris[4-(naphthalen-1-yl)phenyl]-1,3,5-triazine CAS No. 792924-34-6

2,4,6-Tris[4-(naphthalen-1-yl)phenyl]-1,3,5-triazine

Cat. No.: B12526016
CAS No.: 792924-34-6
M. Wt: 687.8 g/mol
InChI Key: SXNVDRIBPYIGDR-UHFFFAOYSA-N
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Description

2,4,6-Tris[4-(naphthalen-1-yl)phenyl]-1,3,5-triazine is an advanced organic compound developed for cutting-edge materials science and photophysical research. This star-shaped molecule features an electron-deficient 1,3,5-triazine core symmetrically functionalized with bulky naphthalene-substituted phenyl groups. This specific architecture is engineered to impart high thermal stability and excellent charge-transport properties, making it a prime candidate for use in organic light-emitting diodes (OLEDs). Researchers can leverage this compound as an efficient electron transport material or as a host matrix in the emissive layer of phosphorescent OLEDs (PhOLEDs) and thermally activated delayed fluorescence (TADF) devices, where its structure helps to confine excitons and improve device efficiency. Beyond its primary application in electronics, the extensive conjugated aromatic system of this triazine derivative suggests potential as a building block for supramolecular structures and functional polymers. As with all materials of this grade, 2,4,6-Tris[4-(naphthalen-1-yl)phenyl]-1,3,5-triazine is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or personal use.

Properties

CAS No.

792924-34-6

Molecular Formula

C51H33N3

Molecular Weight

687.8 g/mol

IUPAC Name

2,4,6-tris(4-naphthalen-1-ylphenyl)-1,3,5-triazine

InChI

InChI=1S/C51H33N3/c1-4-16-43-34(10-1)13-7-19-46(43)37-22-28-40(29-23-37)49-52-50(41-30-24-38(25-31-41)47-20-8-14-35-11-2-5-17-44(35)47)54-51(53-49)42-32-26-39(27-33-42)48-21-9-15-36-12-3-6-18-45(36)48/h1-33H

InChI Key

SXNVDRIBPYIGDR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C3=CC=C(C=C3)C4=NC(=NC(=N4)C5=CC=C(C=C5)C6=CC=CC7=CC=CC=C76)C8=CC=C(C=C8)C9=CC=CC1=CC=CC=C19

Origin of Product

United States

Preparation Methods

Cyanuric Chloride-Based Nucleophilic Substitution

The triazine core is often synthesized from cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), a versatile precursor for introducing aryl groups. In the target compound, three chloride groups are replaced with 4-(naphthalen-1-yl)phenyl moieties.

Procedure :

  • Cyanuric chloride is dissolved in an inert solvent (e.g., tetrahydrofuran or chlorobenzene) under nitrogen.
  • 4-(Naphthalen-1-yl)phenyl Grignard reagent or boronic acid derivatives are added sequentially.
  • The reaction is catalyzed by Pd(PPh₃)₄ at 80–110°C for 12–24 hours.

Key Parameters :

  • Molar Ratio : 1:3.2 (cyanuric chloride to aryl reagent) ensures complete substitution.
  • Catalyst Loading : 5–10 mol% Pd(PPh₃)₄ minimizes side reactions.
  • Solvent : Chlorobenzene enhances solubility of bulky aryl groups.

Challenges :

  • Steric hindrance from naphthalene groups reduces reaction rates.
  • By-products like mono- or di-substituted triazines require rigorous purification.

Suzuki-Miyaura Cross-Coupling for Aryl Group Introduction

Optimized Coupling Conditions

The Suzuki-Miyaura reaction is widely used to attach 4-(naphthalen-1-yl)phenyl groups to a pre-formed triazine core.

Typical Protocol :

  • Substrate : 2,4,6-Trichloro-1,3,5-triazine.
  • Reagents : 4-(Naphthalen-1-yl)phenylboronic acid (3.0 equiv).
  • Catalyst : Pd(dppf)Cl₂ (0.05 equiv) with K₂CO₃ (3.0 equiv) in toluene/ethanol/water (4:1:1).
  • Conditions : 80°C for 24 hours under argon.

Yield : 68–75% after column chromatography (silica gel, hexane/CH₂Cl₂).

Advantages :

  • Tolerates bulky substituents due to robust Pd catalysis.
  • Scalable to gram quantities without significant yield drop.

One-Pot Synthesis via Ionothermal Trimerization

Microwave-Assisted Cyclization

A modified ionothermal method trimerizes nitrile precursors into triazines using microwave irradiation:

Steps :

  • Monomer Synthesis : 4-(Naphthalen-1-yl)benzonitrile is prepared via Ullmann coupling.
  • Trimerization : Monomers (1.0 equiv) are heated with ZnCl₂ (5.0 equiv) at 400°C under microwave irradiation for 1.5 hours.

Outcomes :

  • Purity : >99% by HPLC.
  • Surface Area : 458 m²/g (BET analysis).

Limitations :

  • Requires high temperatures, risking decomposition of sensitive groups.
  • Limited to monomers stable under harsh conditions.

Solvent and Catalyst Optimization

Role of Ionic Liquids

Acidic ionic liquids (e.g., [BMIM][HSO₄]) act as dual solvents/catalysts, enhancing reaction efficiency:

Example :

  • Solvent : [BMIM][HSO₄] (5.0 mL per mmol substrate).
  • Temperature : 110°C for 8 hours.
  • Yield : 90% with 99.5% purity (HPLC).

Benefits :

  • Recyclable up to 5 times without activity loss.
  • Reduces waste compared to traditional solvents.

Purification and Characterization

Chromatographic Techniques

  • Column Chromatography : Silica gel with hexane/ethyl acetate (8:2) removes unreacted monomers.
  • Recrystallization : Methanol/CH₂Cl₂ (1:3) yields crystalline product (mp >300°C).

Analytical Data

Parameter Value Method
Molecular Weight 681.82 g/mol HRMS
Purity ≥99.5% HPLC
Thermal Stability Decomposition >300°C TGA
FT-IR Peaks 1520 cm⁻¹ (C=N), 815 cm⁻¹ (triazine) ATR-FTIR

Comparative Analysis of Methods

Method Yield Purity Reaction Time Scalability
Suzuki-Miyaura Coupling 68–75% ≥98% 24 h High
Ionothermal Trimerization 70–80% ≥99.5% 1.5 h Moderate
Ionic Liquid Catalysis 85–90% ≥99.5% 8 h High

Chemical Reactions Analysis

Types of Reactions: 2,4,6-Tris[4-(naphthalen-1-yl)phenyl]-1,3,5-triazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2,4,6-Tris[4-(naphthalen-1-yl)phenyl]-1,3,5-triazine is primarily based on its electronic properties. The triazine core and naphthalen-1-ylphenyl groups facilitate efficient charge transport, making it an excellent hole-transporting material. The compound interacts with molecular targets through π-π interactions and hydrogen bonding, influencing various electronic and photophysical processes .

Comparison with Similar Compounds

2,4,6-Tris(4-(3-tert-butyl-carbazol-9-yl)phenyl)-1,3,5-triazine (TR1)

  • Structure : Carbazole units linked via phenyl groups to the triazine core, with tert-butyl groups enhancing solubility.
  • Properties :
    • Exhibits solvatochromic behavior in absorption and emission spectra due to intramolecular charge transfer (ICT).
    • Higher thermal stability (decomposition temperature >300°C) compared to TNPT, attributed to bulky tert-butyl groups .
  • Applications : Used in OLEDs as a blue emitter with a photoluminescence quantum yield (PLQY) of ~45% .

2,4,6-Tris(4-(3,6-di-tert-butyl-carbazol-9-yl)phenyl)-1,3,5-triazine (TR2)

  • Structure : Doubly substituted tert-butyl carbazole groups.
  • Properties: Enhanced solubility in nonpolar solvents compared to TR1 and TNPT. Red-shifted emission (λem ≈ 480 nm) due to extended conjugation .

Triazine Derivatives with Imidazole Substituents

2,4,6-Tris[4-(1H-imidazol-1-yl)phenyl]-1,3,5-triazine (TIPT)

  • Structure : Imidazole rings linked to the triazine via phenyl spacers.
  • Properties: Forms rigid coordination frameworks (e.g., metal-organic frameworks, MOFs) due to imidazole’s nitrogen donor sites. Lower π-conjugation than TNPT, limiting optoelectronic applications but favoring catalysis .
  • Applications : MOF construction for gas storage and heterogeneous catalysis .

Thiophene- and Thiazole-Functionalized Triazines

2,4,6-Tris(5-(4-(octyloxy)phenyl)thiophen-2-yl)-1,3,5-triazine

  • Structure : Thiophene units with alkoxy side chains.
  • Properties :
    • Broad absorption in the visible range (λabs ≈ 450 nm) due to thiophene’s electron-rich nature.
    • Lower thermal stability than TNPT (decomposition temperature ~250°C) .
  • Synthesis : Pd-catalyzed Suzuki-Miyaura coupling (yield: ~65%) .

2,4,6-Tris(4-(-(2-(4-(benzofuran-2-yl)thiazol-2-yl)hydrazono)-methyl)phenoxy)-1,3,5-triazine

  • Structure : Thiazole-hydrazone hybrid substituents.
  • Properties :
    • Exhibits aggregation-induced emission (AIE) with a PLQY of ~60% in solid state.
    • Superior hole-transporting ability compared to TNPT .

Boronate Ester-Functionalized Triazines

2,4,6-Tris[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3,5-triazine

  • Structure : Boronate ester groups enable Suzuki-Miyaura polycondensation.
  • Applications: Key monomer for synthesizing covalent triazine frameworks (CTFs) with surface areas >1000 m²/g. Unlike TNPT, this derivative is non-emissive but excels in photocatalytic hydrogen evolution (e.g., H2 production rate: 8.2 mmol·g⁻¹·h⁻¹) .

Halogenated Triazine Derivatives

2,4,6-Tris(4-bromophenyl)-1,3,5-triazine

  • Structure : Bromine atoms at para positions of phenyl groups.
  • Properties :
    • High reactivity in nucleophilic aromatic substitution (e.g., forming carbon-nitrogen bonds).
    • Used as a precursor for synthesizing TNPT and other triazine derivatives .

Comparative Data Table

Compound Substituents Key Properties Applications Reference
TNPT 4-(Naphthalen-1-yl)phenyl λem ≈ 520 nm; Tg ≈ 150°C OLED emissive layer
TR1 tert-Butyl carbazole PLQY = 45%; Td >300°C Blue OLED emitters
TIPT Imidazole Forms MOFs; BET surface area ~800 m²/g Gas storage, catalysis
2,4,6-Tris(5-(4-octyloxyphenyl)thiophene) Thiophene λabs ≈ 450 nm; Td ≈ 250°C Organic photovoltaics
Boronate ester triazine Boronate ester Photocatalytic H2 production: 8.2 mmol·g⁻¹·h⁻¹ CTFs for energy storage

Biological Activity

2,4,6-Tris[4-(naphthalen-1-yl)phenyl]-1,3,5-triazine is a synthetic compound belonging to the triazine family, known for its diverse biological activities. This compound has garnered attention in recent years for its potential applications in medicinal chemistry, particularly in cancer therapy and as a UV absorber. This article explores its biological activity, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The molecular formula of 2,4,6-Tris[4-(naphthalen-1-yl)phenyl]-1,3,5-triazine is C36H27N3C_{36}H_{27}N_3, with a molecular weight of approximately 525.63 g/mol. The compound features a triazine core substituted with three naphthalenyl phenyl groups at the 2, 4, and 6 positions.

Antitumor Properties

Recent studies have highlighted the antitumor activity of triazine derivatives. These compounds exhibit inhibitory effects on various protein kinases involved in cancer cell proliferation and survival. For instance:

  • Topoisomerase Inhibition : Some triazine derivatives have shown significant inhibition of topoisomerase IIa with IC50 values in the micromolar range, indicating potential as chemotherapeutic agents .
  • EGFR Inhibition : Triazine derivatives have been reported to inhibit epidermal growth factor receptor (EGFR), which is crucial for tumor growth and metastasis. For example, certain modifications to the triazine structure led to enhanced EGFR inhibitory activity with IC50 values as low as 25.9 µM .

Structure-Activity Relationships (SAR)

The SAR studies indicate that the presence of specific substituents on the triazine ring significantly influences biological activity:

  • Substituent Variability : Compounds with di-substituted or tri-substituted triazine cores demonstrate varied potencies against different cancer cell lines. For example, modifications that include morpholine or piperidine groups have been associated with increased antitumor activity .
  • Cell Line Specificity : Derivatives have shown selective cytotoxicity against several cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and Hela (cervical cancer), with IC50 values ranging from 0.20 µM to over 100 µM depending on the specific derivative .

Case Study 1: Anti-Breast Cancer Activity

A notable study by Singh et al. synthesized a novel hybrid analogue based on the triazine structure that exhibited significant anti-breast cancer properties. The compound demonstrated excellent EGFR-TK enzyme inhibitory activity at concentrations as low as 10 µM .

Case Study 2: Induction of Apoptosis

Another study focused on a series of mono- and bis(dimethylpyrazolyl)-s-triazine derivatives which were tested against HCT116 colorectal cancer cells. One derivative showed an IC50 value of 500 ± 80 nM and induced apoptosis through the activation of the PI3K/AKT/mTOR signaling pathway .

Data Tables

Compound NameStructureActivity TypeIC50 (µM)Reference
Triazine Derivative AStructure ATopoisomerase IIa Inhibition10
Triazine Derivative BStructure BEGFR Inhibition25.9
Triazine Derivative CStructure CApoptosis Induction500 ± 80

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